molecular formula C17H16N4O3S B5602136 methyl 4-{5-[(2-methoxybenzyl)thio]-1H-tetrazol-1-yl}benzoate

methyl 4-{5-[(2-methoxybenzyl)thio]-1H-tetrazol-1-yl}benzoate

Cat. No. B5602136
M. Wt: 356.4 g/mol
InChI Key: QFCITOQUKIFZGA-UHFFFAOYSA-N
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Description

"Methyl 4-{5-[(2-methoxybenzyl)thio]-1H-tetrazol-1-yl}benzoate" is a chemical compound with potential applications in various fields. Its complex structure and properties make it a subject of interest in chemical research.

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions and careful selection of catalysts and agents. For example, the synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, a related compound, involves a condensation reaction between methyl 4-bromobenzoate and iso-vanilline, using cupric oxide as a catalyst and a mixture of calcium carbonate and potassium carbonate as condensing agents (Lou Hong-xiang, 2012).

Molecular Structure Analysis

The molecular structure of related compounds can be characterized using various spectroscopic methods. For instance, the structure of methyl 2-hydroxy-4-(5-cyanothiophen-2-yl)benzoate was analyzed using UV/Vis and IR spectra, revealing unique luminescence properties (Soyeon Kim et al., 2021).

Chemical Reactions and Properties

Chemical reactions, such as hydrogen bonding and substitution reactions, play a significant role in determining the properties of these compounds. For instance, methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate forms complex sheets through hydrogen bonds, affecting its molecular-electronic structure (J. Portilla et al., 2007).

Physical Properties Analysis

The physical properties of such compounds can be influenced by various factors. The mesomorphic properties of alkyl 4-[4-(4-methoxybenzoyloxy)benzylideneamino]benzoates, for example, depend on the ester alkyl groups used, affecting their thermal stability and mesophases (Y. Matsunaga et al., 1990).

properties

IUPAC Name

methyl 4-[5-[(2-methoxyphenyl)methylsulfanyl]tetrazol-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-23-15-6-4-3-5-13(15)11-25-17-18-19-20-21(17)14-9-7-12(8-10-14)16(22)24-2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFCITOQUKIFZGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CSC2=NN=NN2C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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